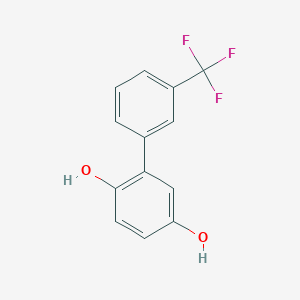

3-(2,5-Dihydroxyphenyl)benzotrifluoride

Description

3-(2,5-Dihydroxyphenyl)benzotrifluoride is an aromatic compound featuring a benzotrifluoride (trifluoromethyl-substituted benzene) core linked to a 2,5-dihydroxyphenyl group. The trifluoromethyl (-CF₃) group confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs. This compound’s structural duality—combining a polar dihydroxyphenyl moiety with a hydrophobic trifluoromethyl group—makes it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.

Properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]benzene-1,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O2/c14-13(15,16)9-3-1-2-8(6-9)11-7-10(17)4-5-12(11)18/h1-7,17-18H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFUALXMHJNZEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dihydroxyphenyl)benzotrifluoride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dihydroxybenzaldehyde and benzotrifluoride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction. Common solvents include ethanol or methanol.

Reaction Steps: The reaction proceeds through a series of steps, including condensation, reduction, and purification, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of 3-(2,5-Dihydroxyphenyl)benzotrifluoride involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Catalysts: Use of specific catalysts to enhance the reaction rate and selectivity.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize the efficiency of the reaction.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(2,5-Dihydroxyphenyl)benzotrifluoride undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form different hydroxy derivatives.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.

Scientific Research Applications

Chemistry: 3-(2,5-Dihydroxyphenyl)benzotrifluoride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic properties. It may be used in the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, 3-(2,5-Dihydroxyphenyl)benzotrifluoride is utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dihydroxyphenyl)benzotrifluoride involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and trifluoromethyl group play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional distinctions between 3-(2,5-Dihydroxyphenyl)benzotrifluoride and analogs:

| Compound Name | Core Structure | Key Functional Groups | Notable Substituents |

|---|---|---|---|

| 3-(2,5-Dihydroxyphenyl)benzotrifluoride | Benzotrifluoride + dihydroxyphenyl | -CF₃, -OH (2,5-position) | Trifluoromethyl group |

| 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone (Chalcone) | Chalcone (α,β-unsaturated ketone) | -OH (2,5-position), pyridine, carbonyl | Pyridine ring, conjugated carbonyl |

| Methyl 2,5-dihydroxyphenyl acetate | Dihydroxyphenyl acetate ester | -OH (2,5-position), ester (-COOCH₃) | Methyl ester |

| Flavone derivatives | Flavone (cyclized chalcone) | -OH, conjugated carbonyl, pyran ring | Cyclized α,β-ketone system |

Key Observations :

- Trifluoromethyl vs. Pyridine/Ester Groups : The -CF₃ group in 3-(2,5-Dihydroxyphenyl)benzotrifluoride enhances electron-withdrawing effects and lipophilicity compared to pyridine (chalcone) or ester (acetate) substituents. This may influence solubility and bioavailability .

- Conjugation Differences : Chalcone derivatives retain an open α,β-unsaturated ketone system, enabling solvatochromic behavior and distinct UV-Vis absorption (e.g., dual chromophores at 260 nm and 309.5 nm). In contrast, flavones and benzotrifluoride lack this conjugation, leading to simpler absorption profiles .

Spectroscopic and Electronic Properties

UV-Vis Absorption Profiles

- Chalcone (1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone): Exhibits two absorption bands (Band I: ~260 nm; Band II: ~309.5 nm) due to dual chromophores: (1) 1-(2,5-dihydroxyphenyl)ethanone and (2) 3-(pyridine-2-yl)-acrylaldehyde systems .

- Flavone Derivatives: Cyclization eliminates the α,β-ketone conjugation, resulting in a single chromophore (likely 1-(2,5-dihydroxyphenyl)ethanone) and a redshifted absorption profile .

- 3-(2,5-Dihydroxyphenyl)benzotrifluoride : Predicted to show a single absorption band near 270–300 nm, influenced by the electron-withdrawing -CF₃ group, which may alter π→π* transitions compared to chalcones.

FT-IR Spectral Distinctions

- Chalcones display characteristic carbonyl (C=O) stretches at ~1650 cm⁻¹ and aromatic C=C vibrations. The benzotrifluoride analog would lack the chalcone’s conjugated carbonyl but show strong C-F stretches (~1100–1200 cm⁻¹) .

- Flavones exhibit a cyclized carbonyl system (C=O at ~1600 cm⁻¹) and absence of α,β-unsaturated ketone peaks .

Biological Activity

3-(2,5-Dihydroxyphenyl)benzotrifluoride is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

3-(2,5-Dihydroxyphenyl)benzotrifluoride features a benzene ring substituted with a trifluoromethyl group and a dihydroxyphenyl moiety. Its molecular formula is . The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing its interaction with biological targets.

Biological Activity

Research indicates that 3-(2,5-Dihydroxyphenyl)benzotrifluoride exhibits various biological activities, including:

- Antioxidant Activity : This compound has shown significant antioxidant properties, which can protect cells from oxidative stress.

- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by disrupting microtubule dynamics, similar to known anticancer agents like combretastatin A-4 .

- Antimicrobial Effects : The compound has demonstrated activity against several bacterial strains, indicating potential applications in treating infections.

The mechanism underlying the biological activities of 3-(2,5-Dihydroxyphenyl)benzotrifluoride is thought to involve:

- Interaction with Enzymes : It may inhibit key enzymes involved in cancer progression and inflammation.

- Microtubule Disruption : Similar to other compounds with anticancer properties, it could interfere with tubulin polymerization, leading to mitotic arrest in cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Significant reduction in oxidative stress | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Antimicrobial | Activity against multiple bacterial strains |

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Combretastatin A-4 | Microtubule destabilizer | Anticancer |

| 2,5-Diaryl-1,3,4-oxadiazoline | Similar structure | Antiproliferative |

| 3-(2-Hydroxyphenyl)benzotrifluoride | Hydroxyl substitution | Antioxidant |

Case Studies

Several studies have investigated the biological effects of 3-(2,5-Dihydroxyphenyl)benzotrifluoride:

- Anticancer Study : A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting mitotic spindle formation. The findings suggest that it could serve as a lead compound for developing new anticancer therapies .

- Antioxidant Research : Another investigation highlighted its role as an antioxidant agent. The compound significantly reduced reactive oxygen species (ROS) levels in cellular models, indicating its potential for protecting against oxidative damage.

- Microbial Inhibition : Research on its antimicrobial properties revealed that 3-(2,5-Dihydroxyphenyl)benzotrifluoride exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in antibiotic development.

Q & A

Q. What strategies validate the compound’s stability under oxidative or reductive conditions?

- Methodology :

- Stress testing : Expose to H₂O₂ (oxidative) or NaBH₄ (reductive) and monitor degradation via LC-MS. The trifluoromethyl group is oxidation-resistant, while hydroxyls may form quinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.